molecular formula C20H22F3N3O2 B2795662 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 442672-22-2

2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2795662
CAS RN: 442672-22-2
M. Wt: 393.41
InChI Key: NJJYBRWCALGDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (hereafter referred to as 4-BTA) is an organic compound with a wide range of applications in scientific research. It is used as a substrate for enzymes, as a ligand for proteins, and as a reagent for the synthesis of other compounds. 4-BTA has been studied extensively and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Properties

  • A derivative of the compound showed significant antioxidant, analgesic, and anti-inflammatory activities, suggesting its potential for treating conditions associated with oxidative stress, pain, and inflammation (Nayak et al., 2014).

Antimicrobial and Anticholinesterase Activities

  • Some new thiazole derivatives of the compound were synthesized and evaluated for their antimicrobial and anticholinesterase activities. Although the expected acetylcholinesterase inhibitory activities were weak, significant antifungal activity, particularly against Candida parapsilosis, was observed (Yurttaş et al., 2015).

Antitumor Activity

  • N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and exhibited considerable anticancer activity against various cancer cell lines in vitro, highlighting their potential as antitumor agents (Yurttaş et al., 2015).

Antibacterial and Antifungal Activities

  • Novel derivatives of the compound demonstrated significant in vitro antibacterial and antifungal activities, supporting their potential application in combating infectious diseases (Mandala et al., 2013).

Anticonvulsant Evaluation

  • Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities, showing significant efficacy in animal models, which suggests their potential for treating epilepsy (Nath et al., 2021).

Hemolytic and Antimicrobial Agents

  • A series of N-substituted derivatives demonstrated antimicrobial activity against selected microbial species, offering insights into their potential as antimicrobial and hemolytic agents (Rehman et al., 2016).

Positive Inotropic Activity

  • Some synthesized derivatives showed favorable activity in increasing stroke volume in isolated rabbit heart preparations, indicating their potential as positive inotropic agents for treating heart conditions (Zhang et al., 2008).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c21-20(22,23)28-18-8-6-17(7-9-18)24-19(27)15-26-12-10-25(11-13-26)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJYBRWCALGDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.